N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
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Overview
Description
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a xanthene core, which is a tricyclic aromatic compound, and a sulfonamide group, which is known for its applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide typically involves the reaction of 9H-xanthene-9-amine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the xanthene core can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(9H-xanthen-9-yl)benzenesulfonamide: Lacks the methyl groups present in N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide.
3,4-Dimethylbenzenesulfonamide: Lacks the xanthene core.
9H-xanthene-9-amine: Lacks the sulfonamide group.
Uniqueness
This compound is unique due to the combination of the xanthene core and the sulfonamide group, along with the presence of methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
6320-59-8 |
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Molecular Formula |
C22H21NO3S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N,3,4-trimethyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H21NO3S/c1-15-12-13-17(14-16(15)2)27(24,25)23(3)22-18-8-4-6-10-20(18)26-21-11-7-5-9-19(21)22/h4-14,22H,1-3H3 |
InChI Key |
SZYYBRVMOHQASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
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